![molecular formula C8H2F5NO2 B1599211 trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene CAS No. 207605-39-8](/img/structure/B1599211.png)
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene
Overview
Description
Synthesis Analysis
PFN can be synthesized in several ways, including the reaction of 4-pentafluorophenyl-2-nitroacetonitrile with formaldehyde in the presence of sodium hydroxide. The resulting PFN is then purified through recrystallization.Molecular Structure Analysis
The molecular formula of PFN is C8H3F5NO2. It has a molecular weight of 245.1 g/mol.Chemical Reactions Analysis
PFN can be analyzed using different methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. These methods allow for the quantification of PFN and the detection of impurities in samples.Physical And Chemical Properties Analysis
PFN has a melting point of 108-110°C and a boiling point of 250°C. It is highly soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water. The density of PFN is 1.591 g/mL at 25 °C , and its refractive index is n20/D 1.525 .Scientific Research Applications
Chemical Synthesis Studies
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene: is utilized in chemical synthesis studies due to its unique structure and properties. It serves as a versatile building block for synthesizing various organic compounds. Its high electron affinity and stability under reaction conditions make it an excellent candidate for constructing complex molecules .
Fluorescent Marker in Biological Imaging
The compound’s ability to fluoresce makes it a potential candidate for use as a fluorescent marker in biological imaging. This application allows researchers to track and observe biological processes in real-time, providing valuable insights into cellular functions.
Organic Electronics Construction
Due to its electrical properties, trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can be used as a building block in the construction of organic electronic devices. These devices include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are essential for developing flexible and lightweight electronic components.
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymers to modify their properties. For example, it can enhance the thermal stability and chemical resistance of the polymer, making it suitable for high-performance applications .
Medicinal Chemistry
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene: may be explored in medicinal chemistry for the design of new pharmaceuticals. Its fluorinated structure could be beneficial in increasing the bioavailability and metabolic stability of potential drug candidates .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can potentially improve the efficiency and selectivity of catalytic reactions, which is crucial in industrial processes and synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBACRWAXVCTNR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420991 | |
Record name | ST51006781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207605-39-8 | |
Record name | ST51006781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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